BDP FL NHS ester
Overview
Description
BODIPY FL succinimide ester is a bright, green fluorescent dye with excitation and emission properties similar to fluorescein or Alexa Fluor 488 dye. It is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to changes in solvent polarity and pH. This compound is widely used for labeling proteins, peptides, and other amine-containing molecules due to its hydrophobic properties and long excited-state lifetime .
Mechanism of Action
Target of Action
BDP FL NHS Ester is primarily used for the labeling of proteins and peptides . It is an amino-reactive dye, meaning it reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces .
Mode of Action
The mode of action of this compound involves its reaction with biological molecules. Specifically, it contains an active ester group (NHS ester) and a fluorescent group (usually BODIPY FL dye). During the reaction process, the active ester group (NHS ester) can react with amines in biological molecules (such as proteins, peptides, antibodies, or nucleic acids), forming a stable amide bond .
Pharmacokinetics
It’s worth noting that the compound is soluble in organic solvents such as dmf, dmso, and dichloromethane, but its solubility in water is limited
Biochemical Analysis
Biochemical Properties
BDP FL NHS ester plays a significant role in biochemical reactions, particularly in the labeling of proteins and peptides . The NHS ester group in the dye allows it to react with primary amines, commonly found in proteins and peptides . This interaction forms covalent bonds, attaching the dye to these biomolecules .
Cellular Effects
The primary cellular effect of this compound is its ability to label proteins and peptides within the cell This labeling can influence cell function by allowing for the visualization and tracking of these labeled biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines present in proteins and peptides . The NHS ester group in the dye reacts with these amines to form stable amide bonds, effectively labeling the biomolecules .
Temporal Effects in Laboratory Settings
This compound is known for its photostability and outstanding brightness . It is also noted for its stability, with a storage recommendation of 12 months after receipt at -20°C in the dark
Metabolic Pathways
The involvement of this compound in metabolic pathways is primarily related to its role in labeling proteins and peptides
Subcellular Localization
The subcellular localization of this compound is largely determined by the proteins and peptides it labels As such, it can be found wherever these labeled biomolecules are located within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL succinimide ester typically involves the reaction of BODIPY FL dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The resulting product is purified through column chromatography to obtain the pure ester .
Industrial Production Methods: In industrial settings, the production of BODIPY FL succinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: BODIPY FL succinimide ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines on proteins, peptides, or other amine-containing molecules. This reaction forms a stable amide bond, resulting in the conjugation of the BODIPY FL dye to the target molecule .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethylsulfoxide.
Conditions: Room temperature, anhydrous environment, pH 8.3 sodium bicarbonate buffer
Major Products: The major product of these reactions is the BODIPY FL-labeled conjugate, which exhibits bright fluorescence and is used in various applications such as fluorescence polarization assays and two-photon excitation microscopy .
Scientific Research Applications
BODIPY FL succinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cellular labeling and detection, enabling visualization of cellular components and processes.
Medicine: Utilized in the development of diagnostic assays and imaging techniques for disease detection and monitoring.
Industry: Applied in the synthesis of fluorescent tracers and sensors for various industrial applications .
Comparison with Similar Compounds
Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.
Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.
BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties
Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMGNSTOAJONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146616-66-2 | |
Record name | BDP FL NHS Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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